molecular formula C9H18O3S B12545419 2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid CAS No. 652968-15-5

2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid

Katalognummer: B12545419
CAS-Nummer: 652968-15-5
Molekulargewicht: 206.30 g/mol
InChI-Schlüssel: GMOXUMDDOLNEFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid is an organic compound with a unique structure that includes both an ether and a thioether functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of butan-2-ol with 4-(methylsulfanyl)butanoic acid under acidic conditions to form the ether linkage. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of butan-2-ol and 4-(methylsulfanyl)butanoic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Alcohols and carboxylic acids

Wissenschaftliche Forschungsanwendungen

2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical pathways, including oxidation-reduction reactions and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Methylsulfanyl)-2-oxobutanoic acid
  • 2-[(Butan-2-yl)oxy]-4-oxobutanoic acid
  • 2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)pentanoic acid

Uniqueness

2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid is unique due to its combination of ether and thioether functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

652968-15-5

Molekularformel

C9H18O3S

Molekulargewicht

206.30 g/mol

IUPAC-Name

2-butan-2-yloxy-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C9H18O3S/c1-4-7(2)12-8(9(10)11)5-6-13-3/h7-8H,4-6H2,1-3H3,(H,10,11)

InChI-Schlüssel

GMOXUMDDOLNEFE-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC(CCSC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.